

# The Discovery and Synthesis of C17: A Potent and Selective DYRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DYRKs-IN-2 |           |
| Cat. No.:            | B12422524  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) has emerged as a significant therapeutic target in various diseases, including cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of C17, a potent and selective small-molecule inhibitor of DYRK2. Developed through a structure-based drug design approach, C17 exhibits single-digit nanomolar potency against DYRK2 and excellent selectivity across the human kinome. This document details the experimental protocols for its synthesis and characterization, presents its biological activity in structured tables for clear comparison, and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on DYRK inhibitors and related therapeutic areas.

## **Introduction to DYRK Family Kinases**

The dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, and survival.[1] The DYRK family is a member of the CMGC group of kinases, which also includes cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).[2] There are five members in the human DYRK family, classified into two subfamilies: Class I (DYRK1A and DYRK1B) and Class II (DYRK2, DYRK3, and DYRK4).[2]







A unique feature of DYRKs is their activation mechanism, which involves autophosphorylation on a conserved tyrosine residue in their activation loop during their synthesis.[3] Following this initial tyrosine autophosphorylation, the mature kinase exclusively phosphorylates serine and threonine residues on its substrates.[2] Dysregulation of DYRK activity has been implicated in several pathologies. For instance, DYRK1A is linked to Down syndrome and Alzheimer's disease, while DYRK1B is associated with certain cancers.[1]

DYRK2, the focus of this guide, has been identified as a key regulator of the 26S proteasome and is implicated in cancer cell proliferation and survival.[2][4] It is overexpressed in some tumors, such as triple-negative breast cancer and multiple myeloma.[2][5] DYRK2 inhibitors are therefore of significant interest as potential therapeutic agents.[6]

## The Discovery of C17: A Structure-Based Approach

The discovery of C17 originated from the optimization of a known DYRK2 inhibitor, LDN192960.[2][5] While LDN192960 showed activity against DYRK2, it lacked selectivity, also inhibiting other related kinases like Haspin and DYRK3.[5] To enhance selectivity, a structure-based design strategy was employed, utilizing the co-crystal structure of DYRK2 with lead compounds to guide the synthesis of new analogs with an acridine core.[5] This iterative process of synthesis and biological evaluation led to the identification of C17, a compound with significantly improved potency and selectivity for DYRK2.[5]





Click to download full resolution via product page

Figure 1. Workflow for the discovery of the DYRK2 inhibitor C17.



## **Synthesis of C17**

The chemical synthesis of C17 and its analogs is based on a multi-step process starting from commercially available materials. The detailed synthetic route is provided in the experimental protocols section. The key steps involve the construction of the acridine core followed by the introduction of the side chains that were optimized for potent and selective inhibition of DYRK2. [5]

## **Biological Activity and Selectivity of C17**

C17 demonstrates potent inhibition of DYRK2 with a single-digit nanomolar IC50 value.[2][5] Importantly, it exhibits high selectivity over other kinases, including closely related DYRK family members and other kinases that were inhibited by the initial lead compound.[5]

**Table 1: In Vitro Inhibitory Activity of C17 and Analogs** 

against DYRK2

| Compound    | IC50 (nM) for DYRK2  |
|-------------|----------------------|
| LDN192960   | 53                   |
| Compound 6  | 17                   |
| C17         | 9                    |
| Compound 18 | Less potent than C17 |
| Compound 20 | Less potent than C17 |
| Compound 21 | Less potent than C17 |
| Compound 22 | Less potent than C17 |

Data sourced from Fan et al. (2021).[5]

## Table 2: Selectivity Profile of C17 against a Panel of Kinases



| Kinase | IC50 (nM) |
|--------|-----------|
| DYRK2  | 9         |
| Haspin | 26        |
| MARK3  | 87        |
| DYRK3  | 68        |
| DYRK1A | >500      |
| DYRK1B | >500      |

Data sourced from Fan et al. (2021).[5] A kinome profiling screen of 468 human kinases at a concentration of 500 nM showed that C17 primarily targets DYRK2, Haspin, and MARK3.[5]

## Signaling Pathways Modulated by DYRK2 and C17

DYRK2 is involved in several critical cellular signaling pathways. Its inhibition by C17 has been shown to modulate these pathways, leading to downstream cellular effects.

## **Regulation of the 26S Proteasome**

DYRK2 phosphorylates the Rpt3 subunit of the 26S proteasome, which leads to an upregulation of its activity.[2] The 26S proteasome is responsible for the degradation of the majority of cellular proteins and is crucial for maintaining protein homeostasis.[2] C17, by inhibiting DYRK2, can effectively suppress the phosphorylation of Rpt3-Thr25 in cells.[5]





Click to download full resolution via product page

Figure 2. DYRK2-mediated regulation of the 26S proteasome.

## Involvement in Protein Synthesis and Calcium Homeostasis

Quantitative phosphoproteomic studies using C17 as a chemical probe have identified novel substrates of DYRK2, including eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and stromal interaction molecule 1 (STIM1).[2][5]

• 4E-BP1: DYRK2 phosphorylates 4E-BP1 at multiple sites. The phosphorylation of 4E-BP1 is a key regulatory step in protein synthesis.[5]



• STIM1: The phosphorylation of STIM1 by DYRK2 enhances its interaction with the ORAI1 channel, and inhibition of DYRK2 with C17 was found to impede store-operated calcium entry.[5]



Click to download full resolution via product page

Figure 3. Novel signaling roles of DYRK2 identified using C17.

# Experimental Protocols General Synthesis of C17 Analogs



The synthesis of C17 and its analogs is based on a convergent synthetic strategy. The detailed procedures for the synthesis of all intermediates and final compounds are described by Fan et al. (2021).[5] A general outline is as follows:

- Synthesis of the Acridine Core: The tricyclic acridine core is typically assembled through a
  multi-step sequence, often involving a key cyclization reaction to form the central aromatic
  ring.
- Functionalization of the Acridine Core: The core is then functionalized to allow for the introduction of the various side chains. This may involve halogenation or other activating transformations.
- Introduction of Side Chains: The optimized side chains, such as the (S)-3-methylpyrrolidine moiety in C17, are introduced via nucleophilic substitution or cross-coupling reactions.[5]
- Purification and Characterization: Final compounds are purified by chromatography and characterized by standard analytical techniques (NMR, LC-MS, HRMS).

### **In Vitro Kinase Inhibition Assay**

The inhibitory activity of the compounds against DYRK2 and other kinases can be determined using a variety of assay formats. A common method is a radiometric assay or a fluorescence-based assay.

Example Protocol (Radiometric Assay):

- Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide substrate), and [y-32P]ATP in a kinase buffer.
- Add varying concentrations of the inhibitor (e.g., C17) to the reaction mixture.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction and spot the mixture onto a phosphocellulose paper.
- Wash the paper to remove unincorporated [y-32P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.



Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

## Cellular Assay for Rpt3-Thr25 Phosphorylation

To assess the in-cell activity of the inhibitor, the phosphorylation status of a known cellular substrate of DYRK2, such as Rpt3 at threonine 25, can be monitored by Western blotting.

#### Protocol:

- Culture cells (e.g., U266) to a suitable confluency.
- Treat the cells with varying concentrations of the inhibitor (e.g., C17) or a vehicle control (e.g., DMSO) for a specified duration.
- Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Block the membrane and then probe with a primary antibody specific for phospho-Rpt3 (Thr25).
- Probe a separate membrane or strip and re-probe the same membrane with an antibody for total Rpt3 or a loading control (e.g., GAPDH).
- Incubate with a suitable secondary antibody conjugated to horseradish peroxidase (HRP).
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantify the band intensities to determine the extent of phosphorylation inhibition.

## Conclusion



C17 is a potent and selective inhibitor of DYRK2 that was discovered through a rational, structure-based drug design approach. Its high potency and selectivity make it a valuable tool for further elucidating the biological functions of DYRK2 and for exploring the therapeutic potential of DYRK2 inhibition in various diseases. The detailed experimental protocols and compiled biological data presented in this guide provide a comprehensive resource for researchers in the field of kinase inhibitor discovery and development. The successful development of C17 highlights the power of chemical biology approaches in uncovering novel cellular signaling pathways and in generating high-quality chemical probes for therapeutic target validation.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of DYRK2 in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. scbt.com [scbt.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of C17: A Potent and Selective DYRK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422524#dyrks-in-2-inhibitor-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com